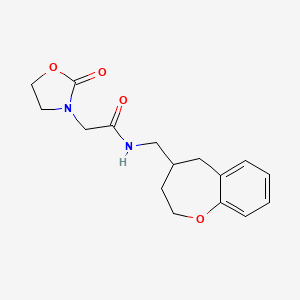

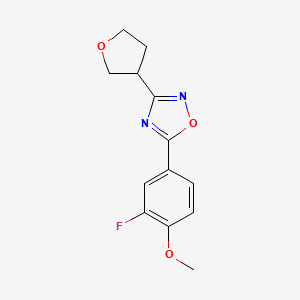

![molecular formula C19H22N4O2 B5537618 2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds often involves multi-step chemical reactions, including condensations, cyclizations, and functional group transformations. Techniques such as the Friedländer synthesis are commonly employed for constructing the imidazo[1,2-a]pyridine core, starting from 2-aminopyridines and various carbonyl compounds under specific conditions (Lindström, 1995)(Lindström, 1995).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including those with additional functional groups, has been elucidated through techniques like X-ray crystallography and NMR spectroscopy. These studies reveal complex molecular geometries, with the arrangement of rings and substituents significantly impacting the compound's reactivity and physical properties (Adib et al., 2008)(Adib et al., 2008).

Chemical Reactions and Properties

Compounds featuring the imidazo[1,2-a]pyridine core can undergo various chemical reactions, including nucleophilic substitutions, oxidations, and further ring closures. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the rings, which can affect the reactivity of different positions within the molecule (Abdelhamid et al., 1988)(Abdelhamid et al., 1988).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular structure. The introduction of different substituents can lead to significant variations in these properties, affecting the compound's behavior in different environments (Wang et al., 2006)(Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the molecule. The imidazo[1,2-a]pyridine core, in particular, can participate in hydrogen bonding and π-π interactions, which can be exploited in the design of materials and pharmaceuticals (Sun et al., 2007)(Sun et al., 2007).

科学的研究の応用

Chemistry and Properties of Related Compounds

Compounds with similar structural features, such as heterocyclic compounds, imidazopyridines, and pyrrolidines, have been extensively studied for their diverse chemical properties and applications. For instance, the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes have been reviewed, highlighting the preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these ligands. Such compounds have shown potential in various fields, including coordination chemistry and potential pharmaceutical applications, due to their versatile properties and ability to form complex compounds with interesting biological activities (Boča, Jameson, & Linert, 2011).

Potential in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a structural component resembling that in the specified compound, is widely used in medicinal chemistry to derive compounds for treating human diseases. The pyrrolidine scaffold is prized for its ability to explore pharmacophore space efficiently due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This review of bioactive molecules characterized by the pyrrolidine ring and its derivatives highlights their target selectivity and potential in drug development, emphasizing the importance of this scaffold in the synthesis of new biologically active compounds (Li Petri et al., 2021).

Applications in Organic Synthesis and Catalysis

The synthesis and application of quinazoline derivatives, including those with imidazopyridine rings, have been reported for their uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This review specifically reports on luminescent small molecules and chelate compounds incorporating a quinazoline or pyrimidine ring, highlighting their relevance to photo- and electroluminescence and their significant value in creating novel optoelectronic materials (Lipunova et al., 2018).

作用機序

While the specific mechanism of action for “2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine” is not available, some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of certain enzymes. For example, 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides were identified as Mtb pantothenate synthetase (PS) inhibitors .

将来の方向性

特性

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12(2)17-9-14(21-25-17)16-5-4-8-23(16)19(24)15-11-22-10-13(3)6-7-18(22)20-15/h6-7,9-12,16H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWJEUSKWITVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC3C4=NOC(=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(5-Isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

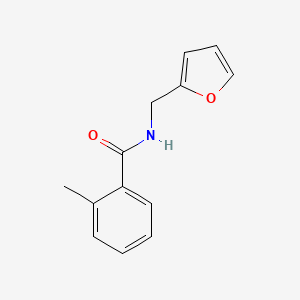

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)

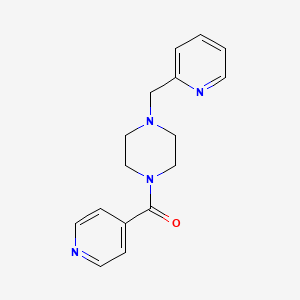

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

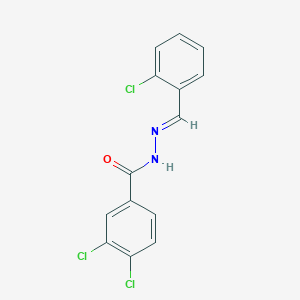

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)